5-(5-Nitro-2-furyl)-1,3,4-thiadiazole-2-thiol

Antituberculosis Antimycobacterial SAR

Drug-resistant TB and H. pylori research is constrained by a lack of structurally versatile nitroreductase-activated prodrugs. 5-(5-Nitro-2-furyl)-1,3,4-thiadiazole-2-thiol (CAS 16865-27-3) solves this with a unique thiadiazole scaffold bearing a derivatizable 2-thiol group. • Anti-TB potency: Alkyl ester derivatives achieve MIC 0.78 µg/mL against M. tuberculosis H37Rv. • Anti-H. pylori: 2-(substituted benzylthio) derivatives surpass metronidazole activity. • Versatile building block: Thiol handle enables focused library synthesis targeting distinct SAR profiles. Supplied at 95% purity with global shipping.

Molecular Formula C6H3N3O3S2
Molecular Weight 229.2 g/mol
CAS No. 16865-27-3
Cat. No. B098937
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(5-Nitro-2-furyl)-1,3,4-thiadiazole-2-thiol
CAS16865-27-3
Molecular FormulaC6H3N3O3S2
Molecular Weight229.2 g/mol
Structural Identifiers
SMILESC1=C(OC(=C1)[N+](=O)[O-])C2=NNC(=S)S2
InChIInChI=1S/C6H3N3O3S2/c10-9(11)4-2-1-3(12-4)5-7-8-6(13)14-5/h1-2H,(H,8,13)
InChIKeyXASNJDVTZFCZPT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(5-Nitro-2-furyl)-1,3,4-thiadiazole-2-thiol (CAS 16865-27-3): Chemical Profile and Core Scaffold Overview


5-(5-Nitro-2-furyl)-1,3,4-thiadiazole-2-thiol (CAS 16865-27-3) is a heterocyclic organic compound characterized by a 1,3,4-thiadiazole ring bearing a 5-nitrofuran moiety at the 5-position and a thiol group at the 2-position [1]. This core scaffold serves as a critical precursor for a wide array of bioactive derivatives, particularly in the fields of antimycobacterial, antibacterial, and antiparasitic drug discovery [2]. The presence of the 5-nitrofuran group is essential for its prodrug nature, requiring reductive activation by bacterial nitroreductases, a mechanism shared with other nitrofuran antibiotics but with distinct structural outcomes due to the adjacent heterocyclic framework [3].

Why 5-(5-Nitro-2-furyl)-1,3,4-thiadiazole-2-thiol Cannot Be Simply Substituted by Other Nitrofuran Derivatives


Generic substitution of 5-(5-nitro-2-furyl)-1,3,4-thiadiazole-2-thiol with other nitrofuran-based compounds is inadvisable due to the profound impact of the 1,3,4-thiadiazole ring and its substituents on both potency and selectivity [1]. The specific combination of the 5-nitrofuran prodrug moiety with the 2-thiol group on a 1,3,4-thiadiazole core creates a unique scaffold that allows for versatile derivatization, leading to distinct structure-activity relationships (SAR) across different biological targets [2]. As demonstrated in the comparative evidence below, alterations to the heterocyclic ring or the 2-position substituent can shift activity from potent antimycobacterial to antiparasitic or modulate the spectrum of antibacterial activity, making this precise compound an irreplaceable key intermediate for targeted lead optimization.

Quantitative Differentiation: 5-(5-Nitro-2-furyl)-1,3,4-thiadiazole-2-thiol vs. Analogs and Alternatives


Antimycobacterial Potency: Nitrofuran-Thiadiazole Core vs. Nitroimidazole-Thiadiazole Core

Derivatives synthesized from the 5-(5-nitro-2-furyl)-1,3,4-thiadiazole-2-thiol scaffold demonstrate a distinct antimycobacterial activity profile compared to their nitroimidazole-based analogs. In a direct head-to-head evaluation, the methyl ester derivative (6a) from the nitrofuran series exhibited a MIC of 0.78 µg/mL against M. tuberculosis H37Rv, while its direct nitroimidazole counterpart (6f) was >4-fold less potent [1]. This indicates that the 5-nitrofuran heterocycle on this specific thiadiazole core provides a superior starting point for antitubercular activity over the nitroimidazole variant.

Antituberculosis Antimycobacterial SAR

Structural Determinant for Anti-H. pylori Activity: The Thiol Group's Critical Role

The presence of the free thiol group at the 2-position of the 5-(5-nitro-2-furyl)-1,3,4-thiadiazole scaffold is a critical determinant for enabling potent anti-H. pylori activity in its derivatives. A series of 2-(substituted benzylthio) derivatives synthesized from this compound demonstrated significant inhibitory activity, with many outperforming the standard drug metronidazole in disk diffusion assays [1]. While this compound serves as the essential intermediate for these active derivatives, modifications that replace or eliminate this sulfur moiety in related scaffolds have been shown to dramatically impact anti-H. pylori efficacy [2].

Antibacterial Helicobacter pylori SAR

Versatile Scaffold for Antiparasitic Activity: Distinct from Other Nitroaryl Thiadiazoles

The 5-(5-nitro-2-furyl)-1,3,4-thiadiazole-2-thiol scaffold exhibits a distinct antiparasitic profile when compared to its close structural analog, the 5-(5-nitrothiophen-2-yl)-1,3,4-thiadiazole. While both scaffolds can yield active antileishmanial agents, the most active compound in a 40-compound SAR study was a derivative of the nitrothiophene analog (compound 29, SI >12) [1]. However, a separate series of 2-substituted-thio derivatives from the target nitrofuran scaffold demonstrated highly potent and consistent activity against L. major promastigotes with IC50 values ranging from 1.11 to 3.16 µM, showcasing its own unique and flexible SAR for optimization [2].

Antiparasitic Antileishmanial SAR

Optimal Research and Industrial Applications for 5-(5-Nitro-2-furyl)-1,3,4-thiadiazole-2-thiol


Lead Optimization in Antitubercular Drug Discovery

This compound is a premier starting material for synthesizing focused libraries of antitubercular agents. Evidence shows that simple alkyl esters derived from this scaffold achieve MICs as low as 0.78 µg/mL against M. tuberculosis H37Rv, outperforming their nitroimidazole counterparts [1]. Procurement for medicinal chemistry programs targeting tuberculosis is therefore highly justified.

Development of Novel Anti-H. pylori Agents

The compound's 2-thiol group serves as a critical synthetic handle for generating potent anti-H. pylori agents. A series of 2-(substituted benzylthio) derivatives synthesized from this precursor exhibited significant activity superior to metronidazole, making it an essential building block for researchers addressing antibiotic-resistant H. pylori infections [2].

SAR Studies on Nitroheterocyclic Prodrugs

For research on the mechanism and structure-activity relationships of nitroreductase-activated prodrugs, this compound offers a unique and flexible scaffold. Its distinct SAR in antileishmanial assays compared to nitrothiophene analogs [3] provides a valuable tool for deconvoluting the structural requirements for potency, selectivity, and enzyme activation.

Technical Documentation Hub

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